molecular formula C16H22N4O5 B5187658 N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide

N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide

Cat. No. B5187658
M. Wt: 350.37 g/mol
InChI Key: ZHDCWOBZVZPVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide, also known as BOS-102, is a chemical compound that has gained attention for its potential use in scientific research. BOS-102 belongs to a class of compounds called succinimides, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has been studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Mechanism of Action

The exact mechanism of action of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, as well as the activation of proteins involved in cell cycle regulation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of enzymes involved in oxidative stress. N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide has also been studied for its potential use in treating neurodegenerative diseases, as it has been found to protect neurons from oxidative damage and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation is the lack of in vivo studies, which are necessary to fully understand the pharmacokinetics and toxicity of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide in living organisms.

Future Directions

Future research on N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide could focus on its potential use in combination with other anti-cancer agents, as well as its use in treating specific types of cancer. In addition, further studies on the pharmacokinetics and toxicity of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide in vivo would be necessary for its eventual use in clinical settings. Finally, the anti-inflammatory and neuroprotective effects of N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide could be further explored for their potential use in treating other diseases.

Synthesis Methods

N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide can be synthesized through a multi-step process involving the reaction of succinic anhydride with 4-ethoxyaniline to form N-(4-ethoxyphenyl)succinimide. This intermediate is then reacted with ethylenediamine to produce N,N-bis(2-amino-2-oxoethyl)-N'-(4-ethoxyphenyl)succinamide. The final product is obtained through purification and isolation steps.

properties

IUPAC Name

N',N'-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5/c1-2-25-12-5-3-11(4-6-12)19-15(23)7-8-16(24)20(9-13(17)21)10-14(18)22/h3-6H,2,7-10H2,1H3,(H2,17,21)(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDCWOBZVZPVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N(CC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N'-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide

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